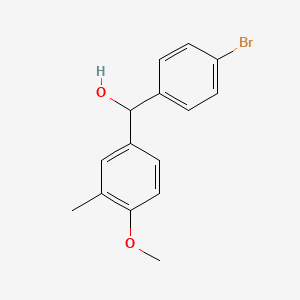

(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-methoxy-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLUPBGZVKLXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)Br)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformations of 4 Bromophenyl 4 Methoxy 3 Methylphenyl Methanol

Reactions Involving the Secondary Hydroxyl Group

Oxidation Reactions to Ketone Analogues

The secondary alcohol functionality of (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol can be readily oxidized to the corresponding ketone, (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanone. This transformation is a fundamental process in organic synthesis and can be achieved using a wide array of oxidizing agents. The choice of reagent depends on the desired reaction conditions, scale, and tolerance of other functional groups.

Commonly employed oxidizing agents for the conversion of secondary benzylic alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂)), and Swern or Dess-Martin periodinane oxidations for milder conditions. For instance, the oxidation of similar diarylmethanols is often accomplished with high efficiency. While specific studies on this compound are not prevalent, the oxidation of analogous secondary alcohols is well-documented.

| Oxidizing Agent | Typical Solvent | General Conditions | Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | Ketone |

| Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | Room Temperature to Reflux | Ketone |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Ketone |

Etherification and Esterification of the Benzylic Alcohol

The hydroxyl group can be converted into an ether or an ester, which can serve as protecting groups or introduce new functionalities.

Etherification involves the reaction of the alcohol with an alkyl halide or another alcohol under appropriate catalytic conditions. For secondary benzylic alcohols, methods that facilitate the formation of a stabilized benzylic carbocation are often effective. For example, alkoxyhydrosilanes have been used as effective mediators for the cross-etherification between secondary benzylic alcohols and aliphatic alcohols, yielding unsymmetrical ethers in good yields. rsc.orgresearchgate.netrsc.org Iron(III) chloride has also been shown to catalyze the symmetrical etherification of benzylic alcohols. acs.org

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride). The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. chemguide.co.ukrug.nlyoutube.com This is a reversible process where the use of excess alcohol or the removal of water can drive the reaction to completion. youtube.com For acid-sensitive substrates, milder conditions involving acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or DMAP, are employed. rug.nl

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic hydroxyl group is a poor leaving group (OH⁻) but can be converted into a good leaving group (e.g., H₂O) upon protonation with an acid. libretexts.org This facilitates nucleophilic substitution reactions (Sₙ1 type) at the benzylic carbon. The resulting diarylmethyl carbocation is stabilized by resonance with both aromatic rings, making this process favorable.

Reaction with strong hydrohalic acids (HBr, HI) can convert the alcohol into the corresponding benzylic halide. Other reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used for this transformation. The resulting benzylic halide is itself a versatile substrate for further Sₙ2 reactions. The reactivity of such benzylic systems is significantly higher than that of non-benzylic alcohols due to the stability of the carbocation intermediate. libretexts.orgquora.com

Transformations of the Aryl Halide Moiety

The 4-bromophenyl group is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions or by conversion into an organometallic reagent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. The aryl bromide in this compound is well-suited for these transformations, and the benzylic alcohol is generally stable under typical reaction conditions.

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a highly versatile method for forming biaryl linkages. The coupling of a substrate like this compound with various arylboronic acids would yield complex triarylmethanol derivatives. wikipedia.orgmdpi.com

Sonogashira Reaction : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is the most straightforward way to synthesize arylalkynes. beilstein-journals.orgnih.gov The reaction is generally carried out under mild conditions with an amine base. wikipedia.org

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to create a new, substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction provides a means to introduce vinyl groups or more complex unsaturated side chains onto the phenyl ring. wikipedia.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl-Aryl / Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Aryl-Alkynyl |

| Heck | Alkene (CH₂=CHR) | Pd(0) or Pd(II) complex, Base (e.g., Et₃N, K₂CO₃) | Aryl-Vinyl |

Magnesium-Halogen and Lithium-Halogen Exchange Reactions

The carbon-bromine bond can be converted into a carbon-metal bond through halogen-metal exchange. This transformation inverts the polarity of the benzylic carbon from electrophilic to nucleophilic, opening up a different set of synthetic possibilities.

Magnesium-Halogen Exchange : The reaction of the aryl bromide with an alkylmagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), results in the formation of a Grignard reagent. harvard.edu This exchange is generally slower than lithium-halogen exchange and is influenced by the electronic nature of the aromatic ring. harvard.eduresearchgate.net A key consideration for this substrate is the presence of the acidic hydroxyl proton, which would consume one equivalent of the Grignard reagent. Therefore, at least two equivalents of the alkylmagnesium reagent would be necessary: one to deprotonate the alcohol and the second to perform the Br-Mg exchange.

Lithium-Halogen Exchange : This is a very fast reaction, typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org Similar to the Grignard reaction, the acidic proton of the alcohol must be accounted for by using an additional equivalent of the alkyllithium reagent. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.). nih.gov

Reactivity of the Methoxy (B1213986) and Methyl Substituents

The methoxy and methyl groups on the same phenyl ring are susceptible to specific chemical modifications, offering pathways to synthesize derivatives with altered electronic and steric properties.

The cleavage of the methyl ether to the corresponding phenol (B47542) is a common transformation for aryl methyl ethers. This can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used option. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy group's oxygen and the boron atom of BBr₃. This is followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.

While specific studies on the demethylation of this compound are not extensively documented, the demethylation of structurally related 4-methoxy-3-methylphenyl derivatives is a well-established process. For instance, the demethylation of various aryl methyl ethers using BBr₃ in an inert solvent like dichloromethane is a standard procedure. The reaction conditions are generally mild, often carried out at low temperatures to control reactivity.

A general representation of the demethylation of this compound is depicted below:

Reaction Scheme: Demethylation using Boron Tribromide this compound + BBr₃ → (4-Bromophenyl)(4-hydroxy-3-methylphenyl)methanol

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -78 °C to room temperature | 1-12 hours | High |

| Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) or Benzene (B151609) | Room temperature to reflux | 2-24 hours | Moderate to High |

| Hydrobromic Acid (HBr) | Acetic Acid or water | Reflux | 4-48 hours | Variable |

This table presents typical conditions for the demethylation of aryl methyl ethers and is illustrative for the demethylation of this compound.

The methyl group attached to the aromatic ring is a benzylic position and is susceptible to oxidation under specific conditions. The oxidation of benzylic methyl groups to carboxylic acids is a common transformation, often achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This reaction proceeds via a radical mechanism, and the presence of at least one benzylic hydrogen is a prerequisite.

In the case of this compound, the methyl group can be oxidized to a carboxylic acid, yielding (4-bromophenyl)(4-methoxy-3-carboxyphenyl)methanol. It is important to consider the potential for oxidation of the secondary alcohol group as a competing reaction. The choice of oxidizing agent and reaction conditions can influence the selectivity of this transformation.

Oxidation of the Benzylic Methyl Group

| Oxidizing Agent | Solvent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water/Pyridine | Heat | (4-Bromophenyl)(4-methoxy-3-carboxyphenyl)methanol |

| Chromic Acid (H₂CrO₄) | Acetone (Jones Oxidation) | 0 °C to room temperature | (4-Bromophenyl)(4-methoxy-3-carboxyphenyl)methanol |

This table illustrates common methods for the oxidation of benzylic methyl groups, which are applicable to the functionalization of this compound.

Reductive Deoxygenation to Diaryl Methane (B114726) Analogues

The benzylic hydroxyl group of this compound can be removed through reductive deoxygenation to form the corresponding diaryl methane, (4-bromophenyl)(4-methoxy-3-methylphenyl)methane. This transformation is valuable for synthesizing diaryl methane structures, which are prevalent in many biologically active compounds.

One common method for the deoxygenation of benzhydrols is ionic hydrogenation, which typically involves the use of a silane (B1218182) reagent, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA) or triflic acid. google.com The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of water to form a stable diarylmethyl carbocation. This carbocation is then reduced by the silane to yield the diaryl methane. google.com

Catalytic hydrogenation is another effective method for the reductive deoxygenation of benzhydrols. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate. The choice of catalyst and reaction conditions can influence the efficiency of the deoxygenation process.

Methods for Reductive Deoxygenation

This table summarizes common methods for the reductive deoxygenation of benzhydrols, applicable to this compound.

Chemo-, Regio-, and Stereoselective Transformations of the Compound

The presence of multiple reactive sites in this compound allows for the exploration of selective transformations. Of particular interest is the stereoselective synthesis of this chiral molecule.

The reduction of the corresponding prochiral ketone, (4-bromophenyl)(4-methoxy-3-methylphenyl)methanone, offers a direct route to enantiomerically enriched this compound. Asymmetric reduction of unsymmetrical benzophenones is a well-developed field, with numerous catalytic systems available to achieve high enantioselectivity.

One prominent method is the asymmetric transfer hydrogenation of ketones, often employing chiral ruthenium or rhodium catalysts in the presence of a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. nih.govacs.org The choice of the chiral ligand coordinated to the metal center is crucial for achieving high levels of stereocontrol.

Catalytic Systems for Asymmetric Reduction of the Corresponding Ketone

| Catalyst System | Hydrogen Source | Typical Enantiomeric Excess (ee) |

| Chiral Ruthenium(II) complexes with diamine ligands | Formic acid/Triethylamine | >95% |

| Chiral Rhodium(III) complexes with Cp* and amino alcohol ligands | Isopropanol | >90% |

| Biocatalytic reduction using alcohol dehydrogenases | Isopropanol | >99% |

This table provides examples of catalytic systems used for the asymmetric reduction of unsymmetrical benzophenones, which can be applied to the synthesis of enantiomerically enriched this compound.

The chemoselectivity of reactions involving this compound is also an important consideration. For instance, in reactions targeting the methoxy or methyl groups, the benzylic alcohol can be protected to prevent unwanted side reactions. Conversely, when the alcohol is the desired site of reaction, the conditions can be chosen to minimize reactions at the other functional groups. The regioselectivity of electrophilic aromatic substitution on the electron-rich 4-methoxy-3-methylphenyl ring would be directed by the activating methoxy and methyl groups, although such reactions are not the primary focus of this section.

Iv. Structural Elucidation and Spectroscopic Characterization of 4 Bromophenyl 4 Methoxy 3 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The anticipated signals for (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol would include:

Aromatic Protons: Protons on the two benzene (B151609) rings would appear in the downfield region (typically δ 6.8-7.5 ppm). The 4-bromophenyl ring would likely show a characteristic AA'BB' system, appearing as two doublets. The 4-methoxy-3-methylphenyl ring would exhibit three distinct signals, likely a doublet, a single, and a doublet of doublets, reflecting their specific substitution pattern.

Methine Proton (-CHOH-): The single proton attached to the carbon bearing the hydroxyl group and both aromatic rings would appear as a singlet, expected around δ 5.7-5.9 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is variable and dependent on concentration and solvent.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8 ppm.

Methyl Protons (-CH₃): A singlet integrating to three protons, located further upfield, around δ 2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4-bromophenyl) | ~7.4-7.5 | Doublet | 2H |

| Aromatic (4-bromophenyl) | ~7.2-7.3 | Doublet | 2H |

| Aromatic (H-2/H-5/H-6) | ~6.8-7.2 | m | 3H |

| Methine (-CHOH-) | ~5.8 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Hydroxyl (-OH) | Variable | Broad Singlet | 1H |

The ¹³C NMR spectrum provides a map of the carbon framework. Each unique carbon atom in the molecule generates a distinct signal.

Aromatic Carbons: These would produce multiple signals in the δ 110-160 ppm range. The carbon attached to the bromine atom (C-Br) would be found around δ 122 ppm, while the carbon attached to the methoxy group (C-OCH₃) would be significantly downfield, near δ 158 ppm.

Methine Carbon (-CHOH-): The carbinol carbon is expected to resonate around δ 75-80 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear around δ 55 ppm.

Methyl Carbon (-CH₃): The methyl group attached to the aromatic ring would be the most upfield signal, around δ 16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic | ~121-159 |

| Aromatic CH | ~110-132 |

| Methine (-CHOH-) | ~75-80 |

| Methoxy (-OCH₃) | ~55 |

To unambiguously assign the proton and carbon signals and confirm the bonding network, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, primarily helping to assign adjacent protons on the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would link the methine proton to the carbinol carbon, and each aromatic proton to its corresponding carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key expected absorptions include:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from methyl and methoxy groups) would be just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

C-O Stretch: A strong band for the alcohol C-O bond is expected around 1000-1200 cm⁻¹, and another for the ether C-O bond around 1250 cm⁻¹.

C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Bond | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Aromatic | C-H stretch | 3000-3100 | Medium |

| Aliphatic | C-H stretch | 2850-3000 | Medium |

| Aromatic | C=C stretch | 1450-1600 | Medium-Strong |

| Ether | C-O stretch | ~1250 | Strong |

| Alcohol | C-O stretch | ~1050-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Molecular Ion Peak (M⁺): The spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, there would be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Fragmentation: Common fragmentation pathways would involve the loss of a water molecule (M-18), loss of the bromine atom, and cleavage of the bond between the central carbon and one of the aromatic rings, leading to characteristic fragment ions. The base peak might correspond to the stable tropylium-like ion formed after cleavage.

Advanced Spectroscopic Methods (e.g., Raman, UV-Vis for Aromatic Chromophores)

UV-Vis Spectroscopy: Due to the presence of two aromatic rings (chromophores), the compound would be expected to absorb UV light. The spectrum would likely show strong absorptions below 300 nm, corresponding to π→π* electronic transitions within the benzene rings.

Raman Spectroscopy: This technique would complement the IR data, providing information on molecular vibrations. It is particularly sensitive to symmetric vibrations and C-C bonds within the aromatic rings, which would appear as strong signals.

V. Computational and Theoretical Investigations of 4 Bromophenyl 4 Methoxy 3 Methylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of the electronic structure and properties of molecules. These calculations are broadly categorized into methods like Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. DFT studies on molecules similar to (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol, such as other diphenyl methanol (B129727) derivatives, typically employ functionals like Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional (B3LYP) and a substantial basis set like 6-311++G(d,p) to achieve reliable results. researchgate.net

A key area of investigation in DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. scispace.com For a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the HOMO-LUMO energy gap was calculated to be 5.302 eV, providing an indication of its electronic stability. scispace.com

Another valuable tool derived from DFT calculations is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution within a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). scispace.com This information is vital for understanding intermolecular interactions and predicting the sites of chemical reactions. scispace.com

Table 1: Key Parameters from DFT Studies on a Structurally Similar Compound

| Parameter | Significance | Example Value (for (RS)-(4-bromophenyl)(pyridine-2yl)methanol) |

|---|---|---|

| HOMO Energy | Electron-donating ability | Not specified in search results |

| LUMO Energy | Electron-accepting ability | Not specified in search results |

| HOMO-LUMO Gap | Kinetic stability, reactivity | 5.302 eV scispace.com |

This table is based on data for a structurally related compound and serves to illustrate the types of parameters obtained from DFT studies.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds allows the molecule to adopt various conformations. Conformational analysis involves computationally exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that separate them. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity or physical properties. While detailed conformational analyses for this specific molecule are not readily found in the literature, such studies would typically involve systematic rotations of the phenyl rings and the hydroxyl group to map out the low-energy conformations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For example, DFT calculations are frequently used to compute theoretical vibrational spectra (Infrared and Raman). researchgate.net By performing a normal mode analysis, the calculated vibrational frequencies can be assigned to specific molecular motions, such as O-H stretching or C-C stretching in the phenyl rings. scispace.com In a study of a similar molecule, the calculated O-H stretching frequency was identified at 3741 cm⁻¹ (scaled). scispace.com These theoretical predictions are a powerful tool for interpreting experimental spectra. Similarly, theoretical predictions of NMR chemical shifts and UV-Visible electronic transitions can be calculated to aid in structural elucidation.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be used to study its behavior in different solvents, its interaction with biological macromolecules, or its aggregation properties. For example, MD simulations have been used to study the formation of clusters of 1,3,5-tris(4-bromophenyl)benzene (B1296842) in water and methanol solutions, revealing the important role of interactions between the aromatic cores. researchgate.netdntb.gov.ua Such simulations provide a molecular-level understanding of the physical and chemical processes that occur in the condensed phase.

Vi. Advanced Applications in Organic Synthesis and Materials Science Excluding Clinical/biological

(4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol as a Versatile Synthetic Intermediate

The reactivity of the benzylic alcohol and the presence of a synthetically versatile aryl bromide functionality underscore the potential of this compound as a key intermediate in the construction of more elaborate molecular structures.

The diarylmethanol core of this compound serves as a foundational unit for the synthesis of complex triarylmethanes. Triarylmethane scaffolds are prevalent in pharmaceuticals, dyes, and functional materials. The hydroxyl group can be activated and displaced in Friedel-Crafts-type reactions with electron-rich arenes to forge a new carbon-carbon bond at the benzylic position.

Furthermore, the aryl bromide moiety is a prime handle for transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura coupling with an arylboronic acid could introduce a third, distinct aryl group, leading to the formation of unsymmetrical triarylmethane derivatives. This approach offers a significant advantage over traditional methods that often struggle with substrate scope and selectivity. Modern palladium-catalyzed methods have been developed for the synthesis of triarylmethanes from diarylmethyl esters, highlighting the importance of the diarylmethyl scaffold in synthetic chemistry. organic-chemistry.orgacs.org

| Reaction Type | Reactant | Catalyst/Reagent | Product Type |

| Friedel-Crafts Alkylation | Electron-rich arene | Lewis or Brønsted acid | Triarylmethane |

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst | Arylated diarylmethane |

| C-H Arylation | Aryl bromide | Palladium catalyst | Triarylmethane |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst | Aminated diarylmethane |

This table outlines potential synthetic transformations for this compound based on established methodologies for analogous compounds.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient strategy in organic synthesis. The structure of this compound is well-suited for such processes. For example, a tandem reaction could be initiated at the aryl bromide position via a cross-coupling reaction, with a subsequent intramolecular cyclization involving the methoxy (B1213986) or methyl-substituted ring, triggered by a specific set of reagents or catalytic systems. Such sequences dramatically increase molecular complexity in a single step. organic-chemistry.org

A plausible tandem sequence could involve an initial palladium-catalyzed arylation of the aryl bromide, followed by an in-situ oxidation of the resulting diarylmethane intermediate to a triarylmethanol. nih.govthieme-connect.com This one-pot procedure streamlines the synthesis of these valuable compounds.

Development of Functional Organic Materials

The combination of a polar hydroxyl group, a readily functionalizable bromide, and electronically distinct aromatic rings suggests that this compound could serve as a valuable precursor for novel organic materials with tailored properties.

While direct application of this compound in optoelectronics has not been reported, its constituent parts are common in materials for organic light-emitting diodes (OLEDs) and other devices. rsc.org The methoxy group is a well-known electron-donating group that can be used to tune the electronic properties of π-conjugated systems. nih.gov The bromophenyl moiety allows for the extension of conjugation through cross-coupling reactions, a common strategy in the synthesis of materials for organic electronics. nih.gov For instance, diaryl-substituted carbazoles, often synthesized via Suzuki coupling of brominated precursors, are widely used as charge-transporting and emitting materials in OLEDs. nih.gov It is conceivable that derivatives of this compound, where the bromide is replaced by a fluorescent or phosphorescent core, could exhibit interesting photophysical properties.

| Functional Group | Potential Role in Optoelectronics | Example Application in Analogs |

| 4-Methoxyphenyl | Electron-donating, HOMO level tuning | Used in diketopyrrolopyrrole polymers to modulate optoelectronic properties. nih.gov |

| 4-Bromophenyl | Site for π-conjugation extension | Precursor for diaryl-substituted carbazole (B46965) emitters in OLEDs via Suzuki coupling. nih.govnih.gov |

| Diarylmethanol | Core scaffold for material design | Can be converted to triarylamine structures, common in hole-transporting materials. |

This table illustrates the potential contributions of the structural components of this compound to the properties of optoelectronic materials, based on findings for analogous structures.

The hydroxyl and bromo functionalities of this compound offer two distinct handles for polymerization. The hydroxyl group could be used in step-growth polymerizations to form polyesters or polyethers. The aryl bromide can be converted into a variety of polymerizable groups. For instance, a Negishi or Suzuki coupling could introduce a vinyl or styrenyl group, creating a monomer suitable for radical or transition-metal-catalyzed chain-growth polymerization. Brominated polymers themselves can be precursors to functional polymers through post-polymerization modification. researchgate.netresearchgate.netrsc.org This dual functionality allows for the design of a wide range of polymer architectures, from linear thermoplastics to cross-linked thermosets. The synthesis of polymers from bio-based monomers containing hydroxyl and other functional groups is an area of active research. mdpi.comchemeo.com

Role as a Scaffold in Catalyst or Ligand Design

The rigid, three-dimensional structure of the diarylmethanol core makes this compound an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. The synthesis of chiral phosphine (B1218219) ligands, which are crucial in many transition-metal-catalyzed reactions, often relies on biaryl backbones to create a well-defined chiral environment around the metal center. mdpi.com

Exploration in Supramolecular Chemistry

While specific, dedicated research into the supramolecular chemistry of this compound is not extensively documented in publicly available literature, the structural features of the molecule provide a strong basis for exploring its potential in this field. The unique combination of functional groups suggests that this compound could be a versatile building block for the construction of complex, non-covalently bonded supramolecular architectures.

The primary drivers for its potential applications in supramolecular chemistry are the various non-covalent interactions it can participate in. These include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The interplay of these interactions can dictate the self-assembly of the molecule into well-defined, higher-order structures.

Key Structural Features for Supramolecular Assembly:

| Feature | Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

| Hydrogen Bond Donor | Hydroxyl (-OH) | Hydrogen Bonding | Directional interaction, formation of chains, rings, and networks. |

| Halogen Bond Donor | Bromo (-Br) | Halogen Bonding | Directional interaction with Lewis bases (e.g., lone pairs on O, N). |

| π-Systems | Phenyl Rings | π-π Stacking, C-H···π Interactions | Stacking of aromatic rings, formation of columnar structures. |

| Electron-Rich Center | Methoxy (-OCH₃) | Hydrogen Bond Acceptor, Dipole-Dipole | Can interact with hydrogen bond donors or influence electrostatic interactions. |

| Steric Influence | Methyl (-CH₃) | van der Waals Forces, Steric Hindrance | Can direct the geometry of self-assembly by influencing packing. |

Potential Supramolecular Structures and Applications:

The strategic placement of the functional groups on the diarylmethanol scaffold allows for a variety of potential self-assembly motifs. The hydroxyl group is a strong hydrogen bond donor and acceptor, enabling the formation of robust one-dimensional chains or cyclic assemblies. The bromine atom introduces the possibility of halogen bonding, a highly directional and tunable interaction that is increasingly being utilized in crystal engineering and the design of functional materials.

Furthermore, the two phenyl rings provide platforms for π-π stacking interactions, which would likely play a significant role in the packing of these molecules in the solid state. The electronic nature of the rings is different—one is substituted with an electron-withdrawing bromine atom, while the other bears electron-donating methoxy and methyl groups. This could favor offset or parallel-displaced π-π stacking arrangements.

Research Findings on Analogous Structures:

Studies on related brominated aromatic compounds and other diarylmethanol derivatives have demonstrated the importance of these non-covalent interactions in directing their solid-state structures. For instance, research on the crystal structures of various substituted phenols and benzyl (B1604629) alcohols frequently reveals extensive hydrogen-bonded networks. Similarly, the role of halogen bonding in directing the assembly of bromo-substituted aromatic compounds is a well-established principle in crystal engineering. The ability of such molecules to form predictable supramolecular synthons makes them attractive targets for the design of new materials.

In the context of this compound, it is conceivable that this compound could be explored as:

A gelator: The directional interactions could lead to the formation of an extended fibrous network capable of immobilizing solvent molecules.

A component in co-crystals: By co-crystallizing it with other molecules that have complementary functional groups (e.g., hydrogen bond acceptors or halogen bond acceptors), new materials with tailored properties could be designed.

A building block for porous materials: Under specific conditions, the self-assembly process might lead to the formation of porous crystalline solids with potential applications in gas storage or separation.

While empirical data for this compound is needed to validate these hypotheses, the foundational principles of supramolecular chemistry strongly suggest that it is a molecule with significant potential for the development of novel, self-assembled materials.

Vii. Future Research Directions and Emerging Trends for 4 Bromophenyl 4 Methoxy 3 Methylphenyl Methanol

Development of Highly Enantioselective and Diastereoselective Syntheses

The creation of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry, as the chirality of a molecule is often a key determinant of its efficacy and safety. For a prochiral ketone precursor to (4-Bromophenyl)(4-methoxy-3-methylphenyl)methanol, the primary future goal is the development of highly stereoselective synthetic routes that yield the desired enantiomer with high purity.

Current research in the asymmetric synthesis of diarylmethanols has highlighted several promising avenues:

Transition-Metal Catalysis: Asymmetric hydrogenation and transfer hydrogenation using chiral transition-metal catalysts (e.g., Ru, Rh, Ir) are among the most efficient methods for producing chiral alcohols. Future work will likely involve designing and screening novel chiral ligands, such as derivatives of RuPHOX, SEGPHOS, or BINAP, to achieve near-perfect enantioselectivity (approaching 99% ee) for the specific substrate. The development of one-pot procedures starting from readily available aryl bromides and aldehydes, using organozinc reagents in the presence of chiral amino alcohol-based catalysts, also represents a practical and efficient approach.

Biocatalysis: The use of enzymes, particularly alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to chemical catalysis. Biocatalytic reductions are known for their high chemo-, regio-, and enantioselectivity under mild reaction conditions, which minimizes by-product formation. Future research will focus on enzyme screening and directed evolution to identify or engineer an ADH variant with optimal activity and selectivity for the reduction of the corresponding diaryl ketone. This biocatalytic approach is economically viable and environmentally friendly.

Organocatalysis: Asymmetric organocatalysis continues to be a rapidly growing field. Designing small organic molecules as catalysts for the enantioselective addition of organometallic reagents to the corresponding aldehyde precursor is a viable strategy.

Further research is also needed to control diastereoselectivity when additional stereocenters are introduced into the molecule, for example, through the diarylmethylation of 1,3-dicarbonyl compounds. This would involve constructing two contiguous stereocenters with high levels of control, which is a significant challenge in synthetic chemistry.

| Catalytic Strategy | Key Features | Potential Catalysts/Ligands | Typical Enantioselectivity (% ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | High atom economy, uses H₂ as the reductant. | RuPHOX-Ru, (R)-DTBM-SEGPHOS-CuH | >95% |

| Asymmetric Transfer Hydrogenation | Uses hydrogen donors like isopropanol (B130326) or ethanol; mild conditions. | Chiral Ir, Ru, or Mn complexes | 90-99% |

| Asymmetric Aryl Addition | Builds the carbon skeleton and stereocenter in one step. | Amino alcohol-based catalysts with ArZn reagents | 81-99% |

| Biocatalysis | Environmentally benign, highly specific, mild conditions. | Alcohol Dehydrogenases (ADHs) | Up to >99% |

Exploration of Novel Catalytic Deoxygenation Pathways

The conversion of the hydroxyl group in this compound to a hydrogen atom yields the corresponding diarylmethane. This deoxygenation is a critical transformation, as the diarylmethane core is also a prevalent scaffold in bioactive compounds. Traditional methods like the Barton-McCombie reaction suffer from the use of toxic tin reagents and poor atom economy. Future research is focused on cleaner, catalytic alternatives.

Emerging trends in catalytic deoxygenation that could be applied to this compound include:

Non-Precious Metal Catalysis: The development of catalytic systems based on abundant and non-toxic metals is a key goal. For instance, systems using Cp₂TiCl₂ with a silane (B1218182) reductant have been shown to be effective for the deoxygenation of benzylic alcohols.

Visible-Light Photoredox Catalysis: This approach uses light energy to drive the reaction under mild conditions. The alcohol can be activated as a benzoate (B1203000) ester and then deoxygenated using an iridium-based photocatalyst in the presence of a sacrificial electron donor. This method offers high functional group tolerance.

Organocatalysis: Recent advances have shown that simple, metal-free catalysts can effect this transformation. A notable example is the use of catalytic triphenylphosphine (B44618) oxide (Ph₃P=O) with phenylsilane (B129415) (PhSiH₃) as the reductant, which can deoxygenate benzylic alcohols rapidly under an air atmosphere.

Acid-Catalyzed Deoxygenation: Mild and efficient deoxygenation of diarylmethanols has been reported using catalytic amounts of hydrochloric acid in ethanol, avoiding the need for expensive and toxic reagents.

| Deoxygenation Method | Catalyst/Reagent System | Key Advantages | Reference |

|---|---|---|---|

| Titanium-Catalyzed Deoxygenation | Cp₂TiCl₂ / Me(EtO)₂SiH | Uses non-precious metal, tolerates various functional groups. | |

| Visible-Light Photoredox Catalysis | Ir(ppy)₂(dtb-bpy) / Hünig's base | Environmentally benign, mild conditions, redox-neutral activation. | |

| Organocatalyzed Deoxygenation | Ph₃P=O / PhSiH₃ | Metal-free, rapid reaction, operates under air. | |

| Acid-Catalyzed Deoxygenation | HCl / Ethanol | Inexpensive reagents, mild conditions. |

Integration into Flow Chemistry Methodologies

The shift from traditional batch processing to continuous flow manufacturing using microreactor technology (MRT) is a significant trend in the pharmaceutical and fine chemical industries. Applying this technology to the synthesis of this compound could offer substantial benefits.

Microreactors are small-scale reaction vessels that provide numerous advantages over large batch reactors, including:

Enhanced Safety: The small reaction volume and high surface-area-to-volume ratio allow for rapid heat dissipation, mitigating the risk of thermal runaways in exothermic reactions.

Improved Efficiency and Yield: Superior mass and heat transfer lead to faster reaction times, higher conversion rates, and better selectivity, ultimately improving product yield.

Scalability and Flexibility: Production can be easily scaled by running the reactor for longer periods or by using multiple reactors in parallel, offering a more flexible production regime than large-scale batch reactors.

Process Control: Continuous flow allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to greater consistency and product quality.

Future research will involve translating the optimal batch synthesis conditions for this compound into a continuous flow process. This would enable safer, more efficient, and scalable production suitable for industrial applications.

Advanced Spectroscopic Probing of Reactivity

A deep understanding of reaction mechanisms is crucial for optimizing catalytic processes. Operando spectroscopy, which involves characterizing a catalyst while it is functioning under actual reaction conditions, is a powerful tool for gaining this insight.

Future studies on the synthesis of this compound could employ operando techniques to:

Identify Reaction Intermediates: By coupling techniques like IR or Raman spectroscopy with a mass spectrometer, researchers can monitor the formation and decay of transient species on the catalyst surface in real-time.

Elucidate Catalyst Structure-Activity Relationships: Operando spectroscopy can reveal how the structure of a catalyst changes under reaction conditions and how these changes correlate with its activity and selectivity.

Validate Mechanistic Hypotheses: The data obtained can provide direct evidence to support or refute proposed reaction pathways, accelerating the development of more efficient catalysts.

Combining various spectroscopic methods (e.g., IR, Raman, X-ray diffraction) allows for a comprehensive picture of the catalytic cycle, from the nature of the active sites to the kinetics of the reaction. This detailed knowledge is invaluable for the rational design of improved catalytic systems.

Computational Design of Functionalized Derivatives

In silico, or computational, approaches are becoming indispensable tools for catalyst and drug design. These methods can significantly accelerate the discovery process by predicting the properties and reactivity of molecules before they are synthesized in the lab.

For this compound, future research will increasingly leverage computational chemistry for:

Predicting Stereoselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of a reaction. By comparing the energies of the transition states leading to different stereoisomers, the enantiomeric excess of a proposed catalytic reaction can be predicted, guiding the design of new chiral ligands.

Designing Novel Catalysts: Automated design strategies can screen vast virtual libraries of potential catalysts to identify candidates with the desired activity and selectivity for a specific transformation. This approach can uncover non-obvious catalyst structures that might be missed by traditional, intuition-based design.

Developing Functionalized Derivatives: Computational tools can predict how modifications to the this compound scaffold will affect its electronic, steric, and pharmacological properties. This allows for the rational design of new derivatives with tailored functions, for example, as inhibitors for a specific biological target.

This synergy between computational prediction and experimental validation provides a faster and more systematic route to novel catalysts and functional molecules.

Sustainable Synthesis Approaches and Waste Minimization

The pharmaceutical industry is increasingly focused on implementing green chemistry principles to reduce its environmental footprint. Future efforts in the synthesis of this compound will emphasize sustainability and waste reduction.

Key strategies for a more sustainable synthesis include:

Adopting Greener Catalysts: As mentioned, shifting from stoichiometric toxic reagents to catalytic systems, particularly those based on earth-abundant metals or biocatalysts, is a primary goal.

Process Optimization: A data-driven approach to manufacturing can identify inefficiencies in production lines that lead to waste. Optimizing processes to reduce the input of raw materials and energy consumption can significantly improve sustainability.

Waste Reduction and Recycling: A core principle of waste minimization is to first reduce waste at the source. Where waste is unavoidable, strategies for recycling and recovery should be implemented. This includes recycling solvents and catalysts and finding applications for by-products. For instance, solvents can sometimes be re-sold as raw materials to other industries where lower purity is acceptable.

Segregation of Waste Streams: Proper segregation of hazardous and non-hazardous waste can lead to significant cost and environmental savings. This prevents non-hazardous materials from being unnecessarily treated as hazardous, which is an expensive and energy-intensive process.

By integrating these principles, the entire lifecycle of this compound production can be made more economically and environmentally sustainable.

Q & A

Q. Advanced

- Chiral HPLC : Use a Chiralpak® column with MeOH/H₂O (45:55) to separate enantiomers, as shown for epoxide analogs .

- Sharpless asymmetric epoxidation : Determine absolute configuration via optical rotation (e.g., [α]²⁰D = +45° for R,R-enantiomer) and correlate with hydrolysis products .

- Crystallographic refinement : Calculate Flack parameters in SHELXL to confirm absolute configuration .

How should discrepancies in NMR data during derivative characterization be addressed?

Q. Advanced

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .

- Impurity analysis : Use LCMS to detect by-products (e.g., unreacted boronic acid) and optimize column conditions .

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding or aggregation .

What analytical techniques ensure purity assessment?

Q. Basic

- HPLC/LCMS : Monitor retention times and UV absorption at 254 nm .

- Melting point analysis : Compare experimental values (e.g., 168–172°C) to literature data .

- TLC : Use hexane/ethyl acetate (1:2) to track reaction progress .

How can reaction conditions be optimized to minimize by-products?

Q. Advanced

- Catalyst screening : Test Rh(I) vs. Pd(0) complexes for improved enantioselectivity .

- Solvent optimization : Replace 1,4-dioxane with THF or toluene to reduce side reactions .

- Temperature control : Lower reaction temps (e.g., 60°C vs. 80°C) to prevent thermal decomposition .

Which software tools are critical for structural visualization and refinement?

Q. Basic

- SHELXL : Refine crystallographic data and generate CIF files .

- WinGX/ORTEP : Visualize anisotropic displacement parameters and packing diagrams .

- ChemDraw : Draw accurate 2D/3D structures for publications .

How is the absolute configuration determined using crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.